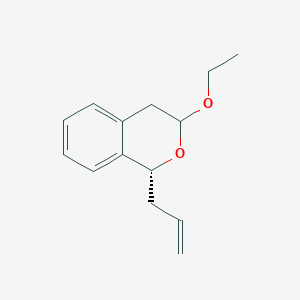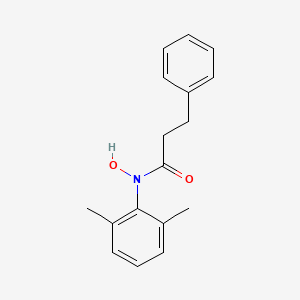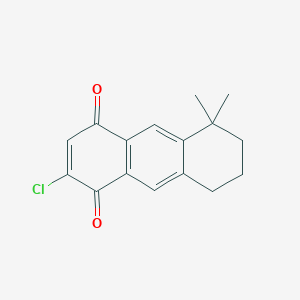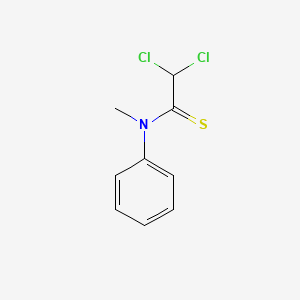
Manganese--terbium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–terbium (1/1) is a compound formed by the combination of manganese and terbium in a 1:1 ratio. Both manganese and terbium are transition metals with unique properties that make their combination particularly interesting for various scientific and industrial applications. Manganese is known for its catalytic properties and its role in biological systems, while terbium is recognized for its magnetic and luminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (1/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, manganese and terbium oxides are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound. The reaction can be represented as:
MnO+Tb2O3→MnTbO3
Industrial Production Methods: Industrial production of manganese–terbium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product. The process may also include steps such as milling and sintering to achieve the desired particle size and morphology.
Chemical Reactions Analysis
Types of Reactions: Manganese–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form higher oxides or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides such as MnTbO4, while reduction reactions may yield lower oxides or elemental forms of manganese and terbium.
Scientific Research Applications
Chemistry: In chemistry, manganese–terbium (1/1) is used as a catalyst in various reactions due to its unique combination of catalytic and magnetic properties. It is particularly useful in oxidation-reduction reactions and in the synthesis of complex organic molecules.
Biology: In biological research, manganese–terbium (1/1) is studied for its potential use in imaging and diagnostic applications. The luminescent properties of terbium make it an excellent candidate for use in fluorescent probes and markers.
Medicine: In medicine, manganese–terbium (1/1) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI)
Industry: In industrial applications, manganese–terbium (1/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials. Its unique properties make it valuable in the development of new technologies and materials.
Mechanism of Action
The mechanism by which manganese–terbium (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction. In imaging applications, the luminescent properties of terbium allow it to emit light when excited by specific wavelengths, making it useful as a fluorescent marker.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to manganese–terbium (1/1) include other manganese-based and terbium-based compounds, such as manganese oxides, terbium oxides, and mixed-metal oxides like manganese–gadolinium and manganese–dysprosium.
Uniqueness: What sets manganese–terbium (1/1) apart from these similar compounds is its unique combination of catalytic, magnetic, and luminescent properties. This makes it particularly valuable in applications that require multiple functionalities, such as in advanced materials and biomedical applications.
Conclusion
Manganese–terbium (1/1) is a compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for various scientific and industrial purposes. Further research into its properties and applications is likely to yield even more exciting discoveries in the future.
Properties
CAS No. |
873001-58-2 |
|---|---|
Molecular Formula |
MnTb |
Molecular Weight |
213.86340 g/mol |
IUPAC Name |
manganese;terbium |
InChI |
InChI=1S/Mn.Tb |
InChI Key |
PVBVTDUBKKYISF-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)




![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)

